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Compound of Interest

Compound Name: 3-Chloro-3-ethylpentane

Cat. No.: B11943469

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
tertiary alkyl halide, 3-Chloro-3-ethylpentane. The document details predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside
standardized experimental protocols for data acquisition. This information is crucial for the
identification, characterization, and quality control of this compound in research and
development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 3-Chloro-3-ethylpentane.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~1.75 Quartet 6H -CH2z-
~1.05 Triplet 9H -CHs

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

Table 2: Predicted **C NMR Data (125 MHz, CDCl5)
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Chemical Shift (8) ppm Carbon Type Assighment
~75.0 Quaternary C-Cl

~30.0 Methylene -CH2-

~8.5 Methyl -CHs

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

ble 3: licted Infrared (IR) Al .

Wavenumber ) ) . .
Intensity Vibration Functional Group
(cm™)
2975-2850 Strong C-H Stretch Alkane
1465 Medium C-H Bend Alkane
1380 Medium C-H Bend Alkane
~750-540 Medium-Strong C-CI Stretch Tertiary Alkyl Halide

Note: The C-Cl stretch for tertiary alkyl halides is found in the fingerprint region and can be

influenced by the overall molecular structure.

Table 4: Predicted Mass Spectrometry (EI-MS)

EFragmentation Data

miz Relative Fragment lon Proposed Structure
Abundance

134/136 Low [M]* [C7H15CI]*

99 High [M-CIJ* [C7H1s]*

105/107 Medium [M-C2Hs]* [CsH10CIJ*

71 Medium [CsH11]*

57 High [CaHs]*

29 Medium [C2Hs]*
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Note: The presence of the chlorine isotopes (3*Cl and 3’Cl in an approximate 3:1 ratio) will

result in characteristic M and M+2 peaks for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.

Sample Preparation:

A sample of 3-Chloro-3-ethylpentane (approximately 5-10 mg) is dissolved in about 0.6-0.7
mL of deuterated chloroform (CDCls).

The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard (0O ppm).

. 'H NMR Spectroscopy Acquisition:

The *H NMR spectrum is acquired on a 500 MHz spectrometer.
A standard single-pulse experiment is utilized.

Key acquisition parameters include a spectral width of approximately 15 ppm, an acquisition
time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

A sufficient number of scans (typically 8-16) are averaged to ensure a good signal-to-noise
ratio.

. 3C NMR Spectroscopy Acquisition:

The 3C NMR spectrum is acquired on the same spectrometer at a frequency of 125 MHz.

A proton-decoupled pulse program is used to simplify the spectrum to single lines for each
unique carbon atom.

A wider spectral width (e.g., 0-200 ppm) is used.
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» Due to the lower natural abundance of 13C, a larger number of scans (typically 1024 or more)
and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with an
adequate signal-to-noise ratio.

4. Data Processing:
e The raw data (Free Induction Decay - FID) is processed using a Fourier transform.
e Phase and baseline corrections are applied to the resulting spectrum.

o Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

1. Instrumentation:

o A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory is used. The ATR crystal is typically diamond.

2. Sample Analysis:
e A background spectrum of the clean, empty ATR crystal is recorded.

o Asmall drop of neat 3-Chloro-3-ethylpentane is placed directly onto the ATR crystal,
ensuring complete coverage.

e The spectrum is recorded over a range of 4000 to 400 cm~1,

o Typically, 16-32 scans are co-added at a resolution of 4 cm~! to obtain a high-quality
spectrum.

3. Data Processing:

e The resulting spectrum is displayed in terms of transmittance or absorbance versus
wavenumber (cm™1).

e The background spectrum is automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)

1. Instrumentation:

e A mass spectrometer with an Electron lonization (EI) source is used. The instrument is
typically coupled with a Gas Chromatography (GC) system for sample introduction.

2. Sample Introduction:

« Adilute solution of 3-Chloro-3-ethylpentane in a volatile solvent (e.g., dichloromethane or
hexane) is injected into the GC.

e The compound is separated from the solvent and any impurities on a suitable capillary
column before entering the mass spectrometer.

3. lonization and Fragmentation:

 In the El source, the gaseous sample molecules are bombarded with a beam of high-energy
electrons (typically 70 eV).

e This causes the molecules to ionize and fragment in a reproducible manner.
4. Mass Analysis and Detection:

e The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

e The detector records the abundance of each ion.
5. Data Processing:
e The mass spectrum is plotted as relative intensity versus m/z.

o The fragmentation pattern is analyzed to determine the molecular weight and structural
features of the compound.

Visualizations
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The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of 3-Chloro-3-ethylpentane.

General Workflow for Spectroscopic Analysis
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General workflow for spectroscopic analysis.
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Predicted Mass Spectrometry Fragmentation of 3-Chloro-3-ethylpentane

[C7H1sCI]
m/z = 134/136
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-Cl (a-cleavage)

Primary Fragments

[C7Ha1s]* [CsH1oCl]*
m/z = 99 m/z = 105/107
- C2Ha4 - C3Hs - C3HsCl

Secondary [Fragments

[CsHi11]* [CaHo]* [C2H5]+
miz=71 m/z = 57 m/z = 29
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-3-ethylpentane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11943469#spectroscopic-data-of-3-chloro-3-
ethylpentane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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